
2-Methyl-2-(thiophen-2-yl)propanoic acid
Overview
Description
2-Methyl-2-(thiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S It is a derivative of propanoic acid where a thiophene ring is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-yl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method involves the reaction of thiophene-2-carboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-Methyl-2-(thiophen-2-yl)propanol or 2-Methyl-2-(thiophen-2-yl)propanal.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Methyl-2-(thiophen-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-Methyl-2-(thiophen-2-yl)propanoic acid.
2-Methylthiophene: Lacks the carboxylic acid group but shares the thiophene core structure.
2-(Thiophen-2-yl)propanoic acid: Similar structure but without the methyl group at the second position.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a methyl group at the second position, which can influence its chemical reactivity and biological activity
Biological Activity
2-Methyl-2-(thiophen-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , and it features a thiophene ring which contributes to its unique properties. The compound has been studied for its role as a gamma-secretase modulator, which is crucial in the processing of amyloid precursor proteins (APP) related to Alzheimer's disease pathology.
The primary mechanism through which this compound exerts its effects is by modulating gamma-secretase activity. Gamma-secretase is an enzyme complex that cleaves APP, leading to the formation of amyloid-beta peptides. The accumulation of amyloid-beta, particularly the Aβ42 isoform, is implicated in the development of Alzheimer's disease. Compounds that can selectively reduce Aβ42 production while increasing shorter, less toxic isoforms are considered therapeutically beneficial .
1. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. In vitro studies have shown that it can inhibit the formation of toxic amyloid plaques by modulating gamma-secretase activity, thereby reducing the levels of Aβ42 . This modulation could potentially mitigate neuroinflammation and neuronal death associated with Alzheimer's disease.
2. Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds similar to this compound exhibit significant affinity for various receptors involved in metabolic regulation. For instance, structural analogs have shown hypoglycemic effects and hepatoprotective properties in animal models . These findings suggest that the compound may also influence metabolic pathways beyond its neuroprotective effects.
Case Study 1: Gamma Secretase Modulation
A study involving a series of urea compounds, including derivatives of this compound, highlighted their role as gamma-secretase modulators. These compounds were shown to selectively decrease Aβ42 production while promoting the formation of shorter Aβ peptides, thus demonstrating potential for therapeutic use in Alzheimer's disease .
Case Study 2: Metabolic Effects
In another study focused on related compounds, researchers noted improvements in liver function and reductions in fatty degeneration in diabetic mouse models treated with thiophene-containing compounds. This suggests that this compound may possess beneficial effects on liver health and metabolic disorders .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-methyl-2-thiophen-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCXYLPNGWZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90953-78-9 | |
Record name | 2-methyl-2-(thiophen-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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